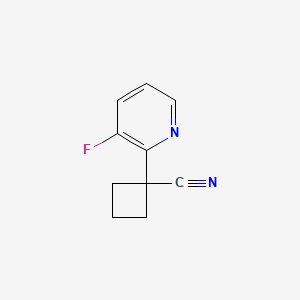
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Overview
Description
“1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 1344145-52-3 . It has a molecular weight of 176.19 . It is usually in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9FN2 . The InChI code is InChI=1S/C10H8F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-5H2 . The Canonical SMILES is C1C(CC1(C#N)C2=C(C=CC=N2)F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.18 g/mol . It has a XLogP3-AA value of 1.4 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 194.06555459 g/mol . The topological polar surface area is 36.7 Ų . The heavy atom count is 14 .Scientific Research Applications
Synthesis and Antiviral Activity
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds have demonstrated potential antiviral activities, particularly against viruses like Herpes Simplex Virus type 1 and Hepatitis A virus (Attaby et al., 2006).
Antibacterial Properties
Derivatives of this chemical have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain cyanopyridine derivatives exhibit significant antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Photocycloaddition Reactions
These compounds have been studied for their role in photocycloaddition reactions. Such reactions are significant in the synthesis of complex organic compounds, particularly in creating cyclobuta derivatives (Schwebel & Margaretha, 2000).
Impact on Glass Transition Temperature in Polymers
Research on copolymers containing cyclobutane carbonitrile rings, including derivatives of this compound, has shown that these structures can significantly increase the glass transition temperature of vinyl copolymers (Collette et al., 1980).
Crystal Structure in Medicinal Chemistry
The crystal structure of certain derivatives of this compound has been reported, highlighting their importance in medicinal chemistry due to their antibacterial effects (Sarı et al., 2002).
Anti-Proliferative Properties and DNA Binding
Some benzochromene derivatives of this compound have been synthesized and tested for their cytotoxic potencies. These compounds have shown potential in treating colon cancer, demonstrated by their ability to induce apoptosis and interact with DNA (Ahagh et al., 2019).
Fluorine-18 Labeling for PET Tracers
Fluorine-18 labeled derivatives of this compound, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been synthesized for use in positron emission tomography (PET), aiding in tumor delineation (Shoup & Goodman, 1999).
Progesterone Receptor Modulators
The compound has been used in the synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators are significant in the field of female healthcare, including applications in contraception and treatment of fibroids and endometriosis (Fensome et al., 2008).
properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPDCACJJBQDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2885544.png)

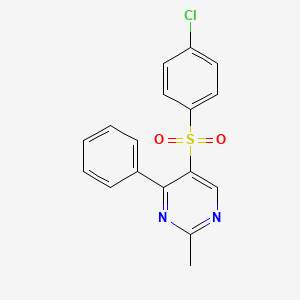
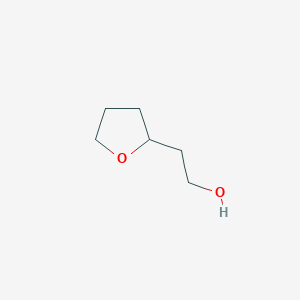
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885549.png)

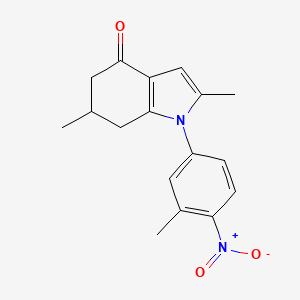
![1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2885555.png)
![6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride](/img/structure/B2885558.png)
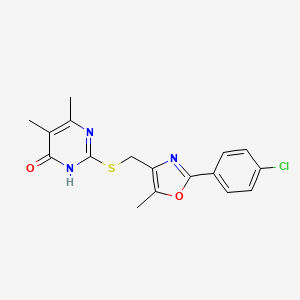
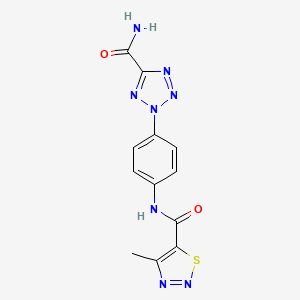
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)
![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2885564.png)
![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)